![molecular formula C28H32FN7O2 B1672350 4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
Übersicht
Beschreibung
- PRMT5 ist ein Enzym, das für die Methylierung von Argininresten in Proteinen verantwortlich ist und eine entscheidende Rolle bei der Genexpressionsregulation und zellulären Prozessen spielt.
GSK1326255A: ist ein potenter und selektiver Inhibitor von . Es zeigt orale Aktivität und hemmt effektiv das Tumorwachstum sowohl in vitro als auch in vivo.
Vorbereitungsmethoden
Synthesewege: Der Syntheseweg für GSK1326255A ist proprietär, beinhaltet jedoch mehrere Schlüsselschritte, um die Struktur der Verbindung zusammenzusetzen.
Reaktionsbedingungen: Spezifische Reaktionsbedingungen werden nicht öffentlich bekannt gegeben, aber die Synthese umfasst wahrscheinlich verschiedene organische Umwandlungen.
Industrielle Produktion: Informationen über großtechnische industrielle Produktionsmethoden sind aufgrund der Forschungsorientierung begrenzt.
Analyse Chemischer Reaktionen
Durchgeführte Reaktionen: GSK1326255A kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Detaillierte mechanistische Studien sind nicht weit verbreitet.
Häufige Reagenzien und Bedingungen: Reagenzien wie Oxidationsmittel, Reduktionsmittel und Nukleophile sind wahrscheinlich beteiligt. Die Bedingungen hängen von der jeweiligen Transformation ab.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, wären Derivate von GSK1326255A mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Research indicates that 4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide exhibits significant biological activity as an inhibitor of specific protein kinases. This inhibition is crucial for its therapeutic applications, particularly in oncology and neurology.
Key Applications:
- Cancer Treatment : The compound has shown promise in targeting specific pathways involved in tumor growth and proliferation. Its ability to inhibit protein kinases can disrupt signaling pathways that cancer cells rely on for survival and growth.
- Neurodegenerative Disorders : Due to its structural complexity and ability to cross the blood-brain barrier, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antipsychotic Properties : Some studies suggest that derivatives of this compound may exhibit antipsychotic effects, making it relevant for conditions like schizophrenia or bipolar disorder. This application is linked to its interaction with neurotransmitter systems in the brain.
Case Study 1: Cancer Inhibition
A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved interference with key signaling pathways that promote cell division.
Case Study 2: Neuroprotection
In preclinical trials, the compound was evaluated for its neuroprotective effects in models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function in treated subjects compared to controls.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability are ongoing, aiming to establish safe dosage ranges for therapeutic use.
Wirkmechanismus
Targets: GSK1326255A specifically inhibits PRMT5, disrupting its methyltransferase activity.
Pathways: By inhibiting PRMT5, it affects downstream pathways related to gene expression, cell growth, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Einzigartigkeit von GSK1326255A liegt in seiner Selektivität für PRMT5. Nur wenige Verbindungen zielen speziell auf dieses Enzym ab.
Ähnliche Verbindungen: Andere PRMT-Inhibitoren umfassen GSK126 und EZH2-Inhibitoren wie GSK126 . Ihre Mechanismen und Ziele unterscheiden sich.
Biologische Aktivität
The compound 4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide (commonly referred to as a pyrrolopyrimidine derivative) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H32FN7O2 , with a molecular weight of approximately 485.60 g/mol . The structure comprises multiple functional groups that contribute to its biological activity, including a fluorine atom, methoxy group, and piperidine moiety.
Structural Features
Feature | Description |
---|---|
Fluorine Atom | Enhances lipophilicity and biological activity |
Pyrrolopyrimidine Core | Provides a scaffold for kinase inhibition |
Piperidine Ring | Increases binding affinity to target enzymes |
The compound primarily acts as an inhibitor of specific kinases involved in various signaling pathways. Its structural similarity to known kinase inhibitors suggests that it may interact with the ATP-binding site of these enzymes, leading to inhibition of their activity.
Target Enzymes
- JAK1 Kinase : The compound has shown promising results as a selective inhibitor of JAK1, with reported IC50 values in the nanomolar range.
- EGFR Mutants : Studies indicate that it may also exhibit activity against certain mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are implicated in non-small cell lung cancer (NSCLC).
Pharmacological Effects
- Anti-inflammatory Activity : By inhibiting JAK1, the compound may reduce inflammation, making it a candidate for treating autoimmune diseases.
- Antitumor Activity : Its effects on EGFR mutants suggest potential applications in oncology, particularly for patients with resistant mutations.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits JAK1 with an IC50 value of approximately 8.5 nM , showcasing a selectivity index over JAK2 of about 48 .
- In Vivo Efficacy : Animal models have confirmed its efficacy in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), indicating its potential for treating rheumatoid arthritis .
- Kinase Profiling : Comprehensive profiling against a panel of kinases revealed that the compound exhibits high specificity towards JAK1 while minimizing off-target effects .
Safety and Toxicity
Preliminary toxicity studies indicate that the compound has a favorable safety profile with minimal adverse effects at therapeutic doses. Further studies are required to fully elucidate its long-term safety.
Eigenschaften
Molekularformel |
C28H32FN7O2 |
---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
4-fluoro-2-[[2-[2-methoxy-4-(1-propylpiperidin-4-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C28H32FN7O2/c1-3-12-36-13-9-17(10-14-36)18-4-7-22(24(15-18)38-2)33-28-34-26-21(8-11-31-26)27(35-28)32-23-16-19(29)5-6-20(23)25(30)37/h4-8,11,15-17H,3,9-10,12-14H2,1-2H3,(H2,30,37)(H3,31,32,33,34,35) |
InChI-Schlüssel |
UKKOZAHWQFYYRW-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC |
Kanonische SMILES |
CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK1326255A; GSK 1326255A; GSK-1326255A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.